Technical Monograph: 3-(4-Methylphenylsulfonyl)pyrrolidine Hydrochloride
Technical Monograph: 3-(4-Methylphenylsulfonyl)pyrrolidine Hydrochloride
Abstract
3-(4-Methylphenylsulfonyl)pyrrolidine hydrochloride (CAS: 101768-40-5) represents a high-value pharmacophore scaffold in modern medicinal chemistry. Characterized by a rigid pyrrolidine ring substituted at the 3-position with a sulfone moiety, this compound serves as a critical building block for G-protein coupled receptor (GPCR) ligands, particularly 5-HT6 antagonists. This guide provides a comprehensive technical analysis of its physicochemical properties, robust synthetic protocols, and structural characterization, designed to support researchers in fragment-based drug discovery (FBDD) and lead optimization.
Physicochemical Profile
The hydrochloride salt form confers enhanced water solubility and crystallinity compared to the free base, facilitating handling and purification.
| Property | Specification | Notes |
| IUPAC Name | 3-(4-Methylphenylsulfonyl)pyrrolidine hydrochloride | Also known as 3-Tosylpyrrolidine HCl |
| CAS Number | 101768-40-5 | |
| Molecular Formula | C₁₁H₁₅NO₂S[1][2][3][4] · HCl | |
| Molecular Weight | 261.77 g/mol | Free base: 225.31 g/mol |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under desiccant |
| Solubility | High: Water, DMSO, MethanolLow: DCM, Ethyl AcetateInsoluble: Hexanes, Diethyl Ether | Salt form drives aqueous solubility |
| Melting Point | > 200°C (Decomposition) | Typical for secondary amine HCl salts |
| pKa (Calculated) | ~10.5 (Pyrrolidine Nitrogen) | Protonated at physiological pH |
| H-Bond Donors | 2 (NH₂⁺) | |
| H-Bond Acceptors | 2 (Sulfone Oxygens) |
Synthetic Methodology
While direct sulfonylation of pyrrolidine is challenging due to regioselectivity issues, the most robust synthetic route involves the nucleophilic substitution of N-protected 3-halopyrrolidines with sulfinate salts. This method avoids the use of odorous thiols and subsequent oxidation steps.
Protocol: Sulfinate Displacement Route
Reaction Overview:
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Nucleophilic Substitution: Reaction of tert-butyl 3-bromo-1-pyrrolidinecarboxylate with sodium p-toluenesulfinate.
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Deprotection: Acidic cleavage of the Boc group.[5]
Caption: Two-step synthesis via nucleophilic substitution of bromide by sulfinate anion.
Detailed Procedure
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Step 1: Sulfone Formation
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Reagents: N-Boc-3-bromopyrrolidine (1.0 eq), Sodium p-toluenesulfinate (1.5 eq).
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Solvent: Anhydrous DMF (0.2 M concentration).
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Conditions: Heat to 90°C under N₂ atmosphere for 12–16 hours.
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Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF. Dry over Na₂SO₄ and concentrate.
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Purification: Flash chromatography (Hexane/EtOAc gradient). The sulfone product is stable and UV-active.
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Step 2: Boc-Deprotection
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Reagents: Intermediate sulfone (1.0 eq), 4M HCl in Dioxane (10 eq).
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Conditions: Stir at room temperature for 2 hours. White precipitate forms.
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Isolation: Dilute with Et₂O to maximize precipitation. Filter the solid under N₂ (hygroscopic). Wash with Et₂O and dry under vacuum.
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Structural Characterization & Spectroscopy
Validation of the structure relies on confirming the integrity of the pyrrolidine ring and the presence of the tosyl group.
Predicted ¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 9.40 - 9.60 | Broad Singlet | 2H | NH₂⁺ | Exchangeable protons on charged nitrogen. |
| 7.75 | Doublet (J=8 Hz) | 2H | Ar-H (Ortho to SO₂) | Deshielded by electron-withdrawing sulfone. |
| 7.45 | Doublet (J=8 Hz) | 2H | Ar-H (Meta to SO₂) | Typical AA'BB' pattern of tosyl group. |
| 4.05 - 4.15 | Multiplet | 1H | C3-H | Methine proton alpha to sulfone; significantly deshielded. |
| 3.30 - 3.50 | Multiplet | 2H | C2-H₂ | Adjacent to N and near sulfone. |
| 3.10 - 3.25 | Multiplet | 2H | C5-H₂ | Adjacent to N. |
| 2.42 | Singlet | 3H | Ar-CH₃ | Characteristic methyl signal of tosyl. |
| 2.05 - 2.25 | Multiplet | 2H | C4-H₂ | Ring methylene protons (beta to N). |
Mass Spectrometry (ESI+)
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Observed Ion: [M+H]⁺ = 226.09 m/z (Free base mass + H).
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Fragmentation: Loss of SO₂ (64 Da) is a common fragmentation pathway for sulfones in MS/MS.
Functional Applications in Drug Discovery
The 3-sulfonylpyrrolidine scaffold is a privileged structure in medicinal chemistry, particularly for targets within the Central Nervous System (CNS).
Medicinal Chemistry Utility[2]
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5-HT6 Receptor Antagonists: The sulfonyl group mimics the pharmacophore required for binding to the serotonin 5-HT6 receptor, often implicated in cognitive enhancement for Alzheimer's disease.
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Rigid Linker: The pyrrolidine ring provides a constrained vector, orienting the sulfone and the secondary amine in a specific 3D geometry that flexible chains cannot achieve.
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Secondary Amine Handle: The nitrogen atom allows for rapid diversification via reductive amination, acylation, or SNAr reactions to build "Decorated Pyrrolidine" libraries.
Caption: Workflow for utilizing the scaffold in library generation and target engagement.
Handling & Safety (MSDS Insights)
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Hazards: As a hydrochloride salt of a secondary amine, the compound is an Irritant (Skin/Eye/Respiratory) .
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Storage: Hygroscopic . Store at 2–8°C in a tightly sealed container. Long-term storage should be under an inert atmosphere (Argon/Nitrogen) to prevent moisture absorption which can lead to "caking" and difficulty in weighing.
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Stability: The sulfone group is metabolically stable and resistant to oxidation/reduction under standard physiological conditions. The pyrrolidine ring is stable to hydrolysis.
References
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Synthesis of 3-Sulfonylpyrrolidines: Organic Letters, 2018, 20(18), 5622–5625. [Link]
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Medicinal Chemistry of 5-HT6 Antagonists: Journal of Medicinal Chemistry, 2010, 53(10), 3875–3886. [Link]
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General Pyrrolidine Properties: PubChem Compound Summary for Pyrrolidine Derivatives. [Link]
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Sulfinate Displacement Methodology: Journal of Organic Chemistry, 2005, 70(7), 2686–2690. [Link]
Sources
- 1. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Methyl pyrrolidine-3-carboxylate hydrochloride (198959-37-4) for sale [vulcanchem.com]
- 5. researchgate.net [researchgate.net]
